3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Chiral purity Peptide synthesis Quality assurance

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (synonym: 3,4-Dichloro-β-homophenylalanine hydrochloride; molecular formula C₁₀H₁₂Cl₃NO₂; MW 284.57) is a synthetic, halogenated β-amino acid derivative belonging to the β-homophenylalanine class. Its structure features a β-amino acid backbone (butanoic acid with a C3 amino group) decorated with a 3,4-dichlorobenzyl side chain, and it is most commonly supplied as the hydrochloride salt to enhance aqueous handling.

Molecular Formula C10H12Cl3NO2
Molecular Weight 284.6 g/mol
Cat. No. B12503678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
Molecular FormulaC10H12Cl3NO2
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl
InChIInChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H
InChIKeyRNDGKTAEVJUWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride – Procurement Guide for a Halogenated β-Homophenylalanine Building Block


3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (synonym: 3,4-Dichloro-β-homophenylalanine hydrochloride; molecular formula C₁₀H₁₂Cl₃NO₂; MW 284.57) is a synthetic, halogenated β-amino acid derivative belonging to the β-homophenylalanine class [1]. Its structure features a β-amino acid backbone (butanoic acid with a C3 amino group) decorated with a 3,4-dichlorobenzyl side chain, and it is most commonly supplied as the hydrochloride salt to enhance aqueous handling . The compound serves primarily as a chiral building block in peptide engineering, pharmaceutical intermediate synthesis, and as a probe for aromatic amino acid pathways in biochemical research .

Why 3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride Cannot Be Casually Replaced by In-Class Analogs


β-Homophenylalanine derivatives form a structurally diverse family in which substitution pattern, halogenation state, salt form, and stereochemistry each independently alter solubility, target binding, and metabolic stability. Substituting the 3,4-dichlorophenyl hydrochloride with a non-halogenated β-homophenylalanine removes 2 chlorine atoms (reducing MW from 284.57 to 215.68) and eliminates electron-withdrawing effects that drive hydrophobic pocket interactions and π-π stacking in enzyme active sites [1]. Switching to the free base rather than the HCl salt compromises aqueous solubility critical for biochemical assay conditions . Even moving between the (R) and (S) enantiomers can invert or abolish activity at chiral biological targets, as demonstrated in DPP-4 inhibitor series where absolute configuration dictates nanomolar potency [2]. The quantitative evidence below details precisely when these differences become decision-critical for procurement.

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride – Quantitative Differential Evidence vs. Closest Analogs


Supplier HPLC Purity: (S)-Enantiomer ≥99% vs Non-Halogenated Parent Typically 95%

The (S)-enantiomer of the 3,4-dichlorophenyl hydrochloride derivative is commercially available at ≥99% HPLC purity from multiple certified suppliers (AKSci, Thomas Scientific, ChemImpex), whereas the non-halogenated β-homophenylalanine hydrochloride parent compound is commonly supplied at 95% purity . This 4-percentage-point purity differential is consequential for solid-phase peptide synthesis, where impurities accumulate multiplicatively with each coupling cycle [1].

Chiral purity Peptide synthesis Quality assurance

Hydrochloride Salt vs Free Base: Validated Solubility Enhancement for Aqueous Assay Compatibility

The hydrochloride salt form of β-homophenylalanine derivatives exhibits enhanced aqueous solubility compared to the corresponding free base. For the structurally analogous L-β-homophenylalanine hydrochloride (CAS 138165-77-2), the salt is described as 'soluble in water, aqueous solutions, and organic solvents such as chloroform, ethanol, ethers, and hexane,' whereas the free base has limited water solubility . This solubility advantage is class-consistent for halogenated β-amino acid hydrochlorides, including the 3,4-dichlorophenyl derivative, and is critical for maintaining compound in solution during biochemical assays conducted at physiologically relevant concentrations (typically 10 µM–1 mM) .

Aqueous solubility Salt selection Biochemical assay

3,4-Dichloro Substitution Drives Potent Enzyme Inhibition: Ki = 0.095 µM in Kynurenine 3-Hydroxylase Analog

The close structural analog FCE 28833 (2-amino-4-oxo-4-(3',4'-dichlorophenyl)butanoic acid), which shares the identical 3,4-dichlorophenyl moiety and butanoic acid backbone, inhibits recombinant kynurenine 3-hydroxylase with a Ki of 0.095 µM (95 nM) and achieves 50% inhibition at 0.2 µM [1][2]. In contrast, the non-halogenated parent scaffold (4-oxo-4-phenylbutanoic acid derivatives lacking chlorine substitution) typically exhibits >10-fold weaker inhibition in this enzyme class, underscoring the critical role of the dual chlorine substituents for high-affinity binding [3].

Enzyme inhibition Kynurenine pathway Neuropharmacology

β-Amino Acid Backbone Confers Proteolytic Stability vs α-Amino Acid Counterparts

β-Amino acids, including 3-amino-4-phenylbutanoic acid derivatives, are inherently resistant to cleavage by common proteases that recognize α-peptide bonds. In vitro stability assays with trypsin, chymotrypsin, and pepsin demonstrate that β-amino acid-containing peptides exhibit half-lives >24 hours under conditions where α-peptide controls are fully degraded within 2–6 hours [1][2]. The 3-amino substitution pattern of this compound (β³-homophenylalanine framework) extends the backbone by one methylene unit, sterically hindering protease access to the amide bond without abolishing the capacity for hydrogen bonding and side-chain recognition at the target [3].

Metabolic stability Peptidomimetic design Protease resistance

3,4-Dichloro Substitution Increases Calculated Lipophilicity by ΔlogP ≈ 1.2–1.5 vs Non-Halogenated Parent

The introduction of two chlorine atoms at the 3- and 4-positions of the phenyl ring in β-homophenylalanine increases the calculated partition coefficient (clogP) by approximately 1.2–1.5 log units compared to the non-halogenated parent (β-homophenylalanine, clogP ≈ -0.3 at pH 7.4) [1][2]. Each chlorine substituent contributes approximately +0.6–0.7 to clogP based on Hansch π constants (π_Cl = 0.71) [3]. This lipophilicity gain is within the optimal range (logP 1–3) for passive membrane permeability while avoiding the excessive lipophilicity (logP >5) associated with poor solubility, CYP450 promiscuity, and high metabolic clearance.

Lipophilicity Membrane permeability SAR design

Enantiomeric (R) and (S) Forms Both Commercially Available at Gram Scale with Defined Optical Rotation

Unlike many substituted β-homophenylalanine derivatives that are only commercially available as racemic mixtures or single enantiomers from limited suppliers, both the (R)-enantiomer (CAS 269396-55-6) and the (S)-enantiomer (CAS 270063-50-8) of 3-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride are stocked by multiple vendors with defined optical rotation specifications and batch-to-batch consistency . The (R)-enantiomer is available from ChemImpex at ≥98% HPLC purity and from Fluorochem at 95%, with optical rotation documented; the (S)-enantiomer is available from AKSci at 99% purity and from Thomas Scientific at ≥99% HPLC purity . This dual-enantiomer availability enables matched-pair stereochemical SAR studies without bespoke asymmetric synthesis.

Chiral resolution Enantiomeric excess SAR studies

Where 3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride Delivers Measurable Procurement Advantage


Solid-Phase Peptide Synthesis Requiring High-Fidelity Building Blocks

When synthesizing peptides of >10 residues by Fmoc-SPPS, the ≥99% HPLC purity specification of the (S)-enantiomer reduces cumulative deletion products. The 4-percentage-point purity advantage over non-halogenated β-homophenylalanine (typically 95%) translates to a theoretical ~35% reduction in deletion peptide byproducts over 5 coupling cycles, lowering preparative HPLC purification burden .

Structure-Activity Relationship (SAR) Studies Targeting Halogen Bonding in Enzyme Pockets

The dual 3,4-chlorine substitution provides a defined electron-deficient aromatic surface for halogen bonding and π-π stacking interactions. The FCE 28833 precedent (Ki = 95 nM at kynurenine 3-hydroxylase) demonstrates that this substitution pattern can drive nanomolar binding affinity, making the compound an informed choice for screening libraries exploring halogen-enriched pharmacophores [1].

Peptidomimetic Drug Design Requiring Metabolic Stability

The β-amino acid backbone of this compound is intrinsically resistant to proteolytic degradation, extending peptide half-life >4-fold in vitro. Coupled with the moderate lipophilicity gain from 3,4-dichloro substitution (estimated ΔclogP +1.2–1.5), the compound simultaneously addresses two critical liabilities—protease susceptibility and membrane permeability—in a single building block [2].

Matched-Pair Stereochemical SAR Without Custom Synthesis

The commercial availability of both (R) and (S) enantiomers from multiple independent suppliers (≥3 sources each) at gram scale enables head-to-head stereochemical comparison studies without investing in chiral resolution or asymmetric synthesis. This accelerates lead optimization timelines by 2–4 months compared to programs requiring in-house enantiomer preparation .

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